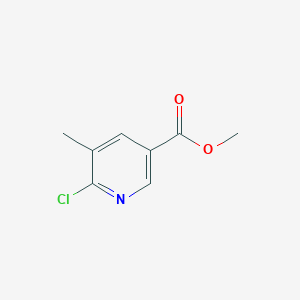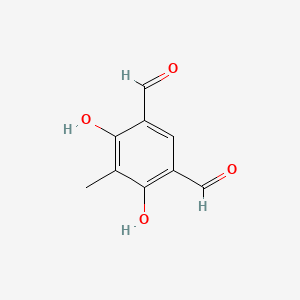
Trivinylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trivinylsilane is an organosilicon compound with the chemical formula (CH₂=CH)₃SiH. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of three vinyl groups attached to a silicon atom makes it a versatile compound in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trivinylsilane can be synthesized through several methods. One common method involves the reaction of vinylmagnesium chloride with trichlorosilane in the presence of a catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Trivinylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by platinum or rhodium complexes.
Oxidation: The conversion of this compound to trivinylsilanol using oxidizing agents such as hydrogen peroxide.
Substitution: The replacement of the vinyl groups with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes, temperatures ranging from 25-100°C.
Oxidation: Hydrogen peroxide, temperatures around 0-25°C.
Substitution: Halogens or organometallic reagents, inert atmosphere, temperatures around 0-50°C.
Major Products:
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of trivinylsilanol.
Substitution: Formation of substituted silanes with different functional groups.
Applications De Recherche Scientifique
Trivinylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of silicone rubbers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of trivinylsilane involves its ability to participate in various chemical reactions due to the presence of vinyl groups. These vinyl groups can undergo addition, substitution, and oxidation reactions, allowing this compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Tetravinylsilane: Contains four vinyl groups attached to a silicon atom. It is used in similar applications but has different reactivity due to the additional vinyl group.
Divinylsilane: Contains two vinyl groups attached to a silicon atom.
Uniqueness of Trivinylsilane: this compound is unique due to its three vinyl groups, which provide a balance between reactivity and stability. This makes it a versatile compound in various chemical reactions and industrial applications. Its ability to undergo multiple types of reactions, such as hydrosilylation, oxidation, and substitution, makes it a valuable reagent in organic synthesis and materials science .
Propriétés
Numéro CAS |
2372-31-8 |
|---|---|
Formule moléculaire |
C6H10Si |
Poids moléculaire |
110.23 g/mol |
Nom IUPAC |
tris(ethenyl)silane |
InChI |
InChI=1S/C6H10Si/c1-4-7(5-2)6-3/h4-7H,1-3H2 |
Clé InChI |
XXXZWCUMMAZDMD-UHFFFAOYSA-N |
SMILES |
C=C[Si](C=C)C=C |
SMILES canonique |
C=C[SiH](C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


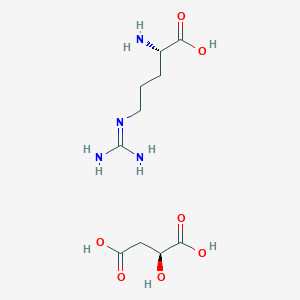
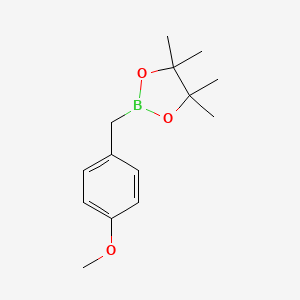

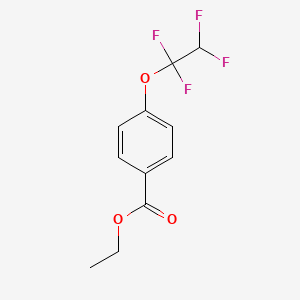
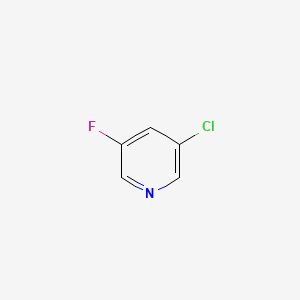
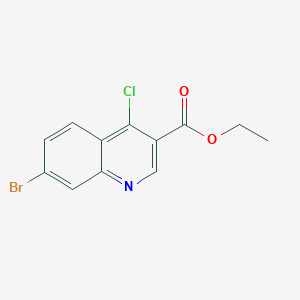
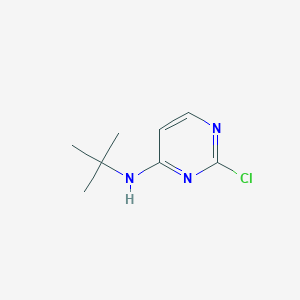
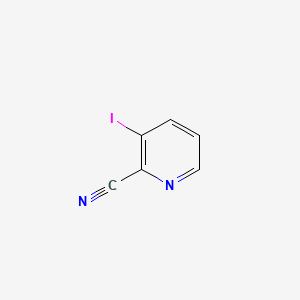

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
